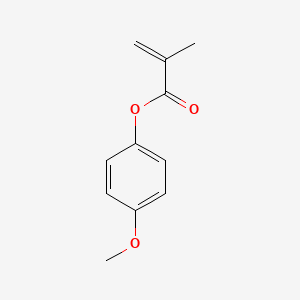![molecular formula C14H18O3 B14735341 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane CAS No. 6757-62-6](/img/structure/B14735341.png)
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane is an organic compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with methoxy groups attached to both the spiro carbon and the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane typically involves multiple stepsFor instance, a cyclization reaction can be performed using dibromoneopentyl glycol as the primary raw material, followed by a series of reactions including cyclization, ring-opening, and ring-closing steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic core or the phenyl ring, leading to different reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The methoxy groups and spirocyclic core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-2-(4-hydroxyphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-methylphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-chlorophenyl)-1-oxaspiro[2.4]heptane
Uniqueness
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane is unique due to the presence of methoxy groups on both the spiro carbon and the phenyl ring. This dual substitution pattern imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6757-62-6 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C14H18O3/c1-15-12-7-5-11(6-8-12)14(16-2)13(17-14)9-3-4-10-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
IIRHONHNHRQBSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C3(O2)CCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)

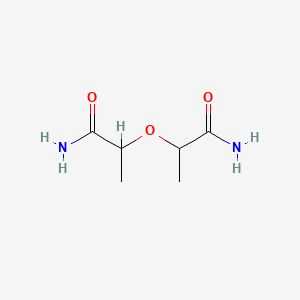
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
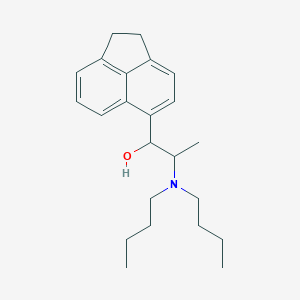
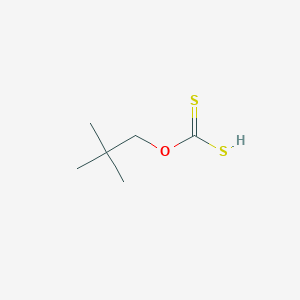
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
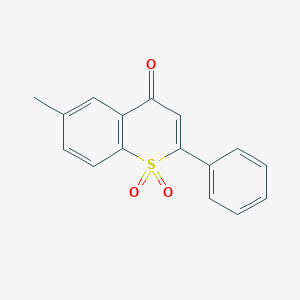
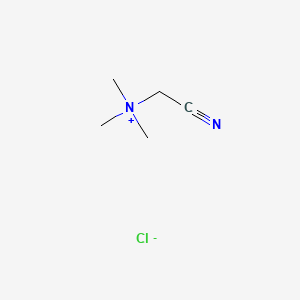
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
